molecular formula C20H21NO6 B2711952 Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate CAS No. 692262-39-8

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate

Cat. No. B2711952
CAS RN: 692262-39-8
M. Wt: 371.389
InChI Key: JGXNCLQLHZCRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate, also known as EFA, is a chemical compound used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has demonstrated that this compound can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway and induce the expression of pro-apoptotic proteins. In inflammation, this compound has been shown to inhibit the activation of NF-κB and reduce the production of inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function by increasing the expression of neurotrophic factors and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, this compound has been shown to improve cognitive function and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate in lab experiments is its potential therapeutic properties in various fields of research. However, a limitation of using this compound is its limited availability and high cost, which may restrict its use in certain experiments.

Future Directions

For Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate research include further investigation of its mechanism of action, potential therapeutic applications in other fields of research, and development of more efficient synthesis methods to increase its availability and reduce its cost. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in various systems.

Synthesis Methods

Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can be synthesized through a multi-step process starting with the reaction of 2-ethoxy-4-formylphenol with acetic anhydride to form 2-ethoxy-4-acetyloxybenzaldehyde. This intermediate is then reacted with 4-aminobenzoic acid and ethyl chloroformate to form the final product, this compound.

properties

IUPAC Name

ethyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-3-25-18-11-14(12-22)5-10-17(18)27-13-19(23)21-16-8-6-15(7-9-16)20(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXNCLQLHZCRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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